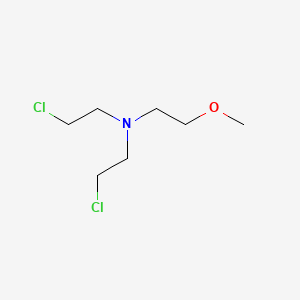

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2NO/c1-11-7-6-10(4-2-8)5-3-9/h2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEQWUZHPNITDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCCl)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180746 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26112-92-5 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026112925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-DICHLORO-2''-METHOXYTRIETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8ZJ75YA76 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chemical structure and properties of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Physicochemical Profiling, Alkylating Dynamics, and Synthetic Methodology

Executive Summary & Molecular Identity[1]

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 26112-92-5) represents a specialized subclass of nitrogen mustards, structurally characterized as a bifunctional alkylating agent.[1] Unlike the prototypical mechlorethamine (HN2), which possesses a methyl "tail," this compound incorporates a 2-methoxyethyl side chain.[1]

This structural modification is not merely cosmetic; the ether oxygen introduces a negative inductive effect (-I), subtly reducing the nucleophilicity of the central nitrogen. Consequently, this molecule serves as a critical model for studying tunable reactivity in alkylating pharmacophores—balancing hydrolytic stability with DNA cross-linking efficiency.

Chemical Identity Table[1][2]

| Property | Specification |

| IUPAC Name | 2-chloro-N-(2-chloroethyl)-N-(2-methoxyethyl)ethanamine |

| CAS Registry Number | 26112-92-5 |

| Molecular Formula | |

| Molecular Weight | 200.11 g/mol |

| Classification | Bifunctional Nitrogen Mustard / Alkylating Agent |

| Physical State | Viscous liquid (at STP) |

| Solubility | Soluble in ethanol, DMSO, chlorinated solvents; Moderate water solubility (enhanced by ether oxygen) |

Structural Analysis & Reactivity Profile

The core utility of this compound lies in its ability to form DNA interstrand cross-links. However, its reactivity kinetics differ from aliphatic mustards due to the Neighboring Group Participation (NGP) modulation.

The "Methoxy Effect"

In standard nitrogen mustards (e.g., HN2), the nitrogen lone pair drives the expulsion of a chloride ion to form a reactive aziridinium ion .

-

In HN2: The methyl group is electron-donating (+I), stabilizing the transition state and accelerating aziridinium formation.

-

In this compound: The methoxyethyl tail contains an oxygen atom at the

-position relative to the nitrogen.[1] This oxygen exerts an electron-withdrawing inductive effect (-I) through the carbon chain.[1]-

Result: The

of the amine is lowered. -

Kinetic Consequence: The rate of aziridinium cyclization is retarded compared to HN2, providing a longer half-life in aqueous solution and potentially altering the biodistribution profile before alkylation occurs.

-

Mechanism of Action (Pathway Diagram)[1]

The following diagram illustrates the stepwise activation of the molecule, highlighting the rate-limiting cyclization and subsequent DNA alkylation.

Figure 1: Mechanism of Action.[1] The formation of the aziridinium ion (yellow) is the rate-limiting step, modulated by the electron density of the central nitrogen.

Synthetic Methodology

Synthesis of this compound requires precise control to prevent premature polymerization. The preferred route involves the hydroxyethylation of a primary amine followed by chlorination.

Synthesis Workflow

-

Precursor Selection: Start with 2-methoxyethylamine .[1]

-

Hydroxyethylation: Reaction with Ethylene Oxide (2 equivalents) to form the diol intermediate.

-

Chlorination: Conversion of hydroxyl groups to chlorides using Thionyl Chloride (

) .

Figure 2: Synthetic Pathway. The conversion proceeds via a diol intermediate, requiring careful temperature control during the addition of ethylene oxide.

Detailed Protocol: Chlorination Step

Note: This protocol assumes the isolation of the intermediate diol.

-

Setup: Equip a 250mL 3-neck Round Bottom Flask (RBF) with a reflux condenser, addition funnel, and

inlet. -

Solvation: Dissolve 0.1 mol of N,N-bis(2-hydroxyethyl)-2-methoxyethylamine in 100 mL of anhydrous Chloroform (

). -

Addition: Cool to 0°C. Add 0.25 mol of Thionyl Chloride (

) dropwise over 60 minutes. Caution: -

Reflux: Once addition is complete, heat to reflux (approx. 60°C) for 4 hours to drive the reaction to completion.

-

Work-up: Evaporate solvent and excess

under reduced pressure. The residue is the hydrochloride salt.[2] -

Purification: Recrystallize from Ethanol/Ether or Acetone to yield the pure salt.

Experimental Validation: The NBP Assay

To verify the alkylating potential of the synthesized compound, the 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard. NBP acts as a nucleophilic trap, mimicking DNA bases. Upon alkylation and subsequent basification, it yields a chromophore absorbing at ~600 nm.

Protocol: Kinetic Determination of Alkylating Activity

Reagents:

-

Acetate Buffer (0.05 M, pH 4.6)[1]

-

NBP Reagent: 5% w/v in Acetone

-

Triethylamine (TEA) or NaOH (for basification)[1]

Procedure:

-

Preparation: Dissolve the nitrogen mustard (10

M to 1 mM range) in Acetate Buffer. -

Incubation: Mix 1 mL of sample with 0.5 mL of NBP reagent. Incubate at 37°C.

-

Sampling: At fixed time intervals (e.g., 10, 20, 30, 60 min), withdraw aliquots.

-

Development: Add 1 mL of TEA/Acetone (1:1) to the aliquot.

-

Measurement: Immediately measure Absorbance at 600 nm (

). -

Analysis: Plot

vs. Time. The initial slope represents the alkylation rate constant (

Expected Result:

The this compound should show a lower

Safety & Handling (HSE)

This compound is a potent vesicant (blister agent) and genotoxin .[1]

-

Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood with a minimum face velocity of 100 fpm.

-

PPE: Double nitrile gloves (0.11 mm minimum), lab coat, and chemical splash goggles.

-

Decontamination: Spills should be neutralized immediately with 10% Sodium Thiosulfate solution, which nucleophilically attacks the aziridinium ion, rendering it inactive.

References

-

Chemical Structure & Identity

-

Mechanism of Nitrogen Mustards

-

Experimental Protocol (NBP Assay)

-

Synthetic Routes (General Mustard Synthesis)

-

BenchChem.[3] Application Notes: Synthesis of Nitrogen Mustard Derivatives.

-

Sources

Mechanism of action of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine as an alkylating agent

A Mechanistic Technical Guide for Drug Development[1]

Executive Summary

This technical guide delineates the molecular mechanism, pharmacokinetics, and experimental validation of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine .[1] As a bifunctional nitrogen mustard, this compound operates via the formation of electrophilic aziridinium ions, leading to covalent DNA interstrand crosslinks (ICLs).[2][3] Unlike its methyl-substituted analog (Mechlorethamine), the 2-methoxyethyl moiety introduces unique physicochemical properties—specifically altered lipophilicity and electron density—that modulate its solvolysis kinetics and tissue distribution.[1] This guide is designed for application scientists and researchers requiring a rigorous understanding of the compound's alkylating behavior and validation protocols.

Molecular Architecture & Pharmacophore

The structural efficacy of this compound relies on two distinct functional domains:

-

The Warhead (Bis-chloroethyl amine): Two

-chloroethyl wings attached to a central nitrogen.[1] This is the obligate pharmacophore for DNA crosslinking. -

The Tuning Tail (2-Methoxyethyl): A hydrophilic ether tail.[1]

-

Electronic Effect: The oxygen atom exerts a negative inductive effect (-I) through the ethyl chain, slightly reducing the basicity of the central nitrogen compared to the

-methyl group in mechlorethamine. This deceleration of lone-pair availability fine-tunes the rate of aziridinium formation, potentially reducing immediate vesicant potency while maintaining alkylating efficacy.[1] -

Solubility: The ether oxygen acts as a hydrogen bond acceptor, enhancing aqueous solubility and altering the volume of distribution (

) compared to purely aliphatic mustards.

-

Mechanism of Action: The Alkylation Cascade

The cytotoxic mechanism is a sequential cascade driven by intramolecular nucleophilic substitution (

Phase I: Activation (Aziridinium Formation)

Under physiological conditions (pH 7.4, 37°C), the central amine is unprotonated in equilibrium. The nitrogen lone pair attacks the

-

Result: Formation of a highly strained, positively charged Aziridinium (Ethyleneimmonium) Ion .[1] This is the reactive electrophile.

Phase II: Nucleophilic Attack (Mono-alkylation)

The aziridinium ion is attacked by high-electron-density nucleophiles.[1] In the context of cytotoxicity, the primary target is the N7 position of Guanine in the DNA major groove.[3][4]

-

Thermodynamics: The strain energy of the three-membered ring drives the ring-opening upon attack by the guanine N7.[1]

Phase III: Crosslinking (The Lethal Event)

Once anchored to DNA, the second chloroethyl arm undergoes the same cyclization process. The new aziridinium ion attacks a guanine on the opposite DNA strand (typically in a 5'-GNC sequence).[1]

-

Consequence: An Interstrand Crosslink (ICL) is formed.[1][2][3][5] This covalent bridge prevents DNA strand separation during the S-phase, physically blocking the replication fork and stalling RNA polymerase II.

Mechanistic Pathway Visualization

Figure 1: The sequential activation and DNA binding pathway of nitrogen mustards.[1] The formation of the Aziridinium ion is the rate-limiting activation step.

Cellular Consequences & Checkpoint Activation

The formation of ICLs triggers a specific cellular response distinct from single-strand break agents.

-

Replication Fork Stall: The replisome collides with the ICL.

-

Fanconi Anemia Pathway Activation: The stalled fork recruits the Fanconi Anemia core complex (FANCA/B/C/E/F/G/L/M), leading to the monoubiquitination of FANCD2 and FANCI.

-

Double-Strand Break (DSB) Induction: Nucleolytic incision near the crosslink (unhooking) generates a DSB intermediate.[1]

-

Apoptosis: If the repair capacity (Homologous Recombination) is overwhelmed, sustained ATR/ATM signaling phosphorylates p53 (Ser15), driving the cell toward intrinsic apoptosis via Bax/Bak activation.

Experimental Validation Protocols

To validate the mechanism and potency of this compound, the following assays are the industry standard.

Protocol A: Kinetic Profiling via NBP Assay

The 4-(p-nitrobenzyl)pyridine (NBP) assay is the gold standard for quantifying alkylating activity without using radioactive DNA.[1] NBP acts as a surrogate nucleophile, trapping the aziridinium ion.

Principle: NBP attacks the alkylating agent.[2] Upon addition of alkali, the NBP-adduct deprotonates to form a chromophore with intense absorbance at ~600 nm (blue/violet).[1]

Workflow:

-

Preparation: Dissolve drug in DMSO (Stock). Prepare 5% NBP in Acetone.

-

Incubation: Mix drug (variable conc.) with NBP in Acetate Buffer (pH 4-5) or TRIS (pH 7.4). Incubate at 37°C for defined intervals (0–60 min).

-

Termination: Add base (0.1 M NaOH or Triethylamine) to deprotonate the adduct.

-

Quantification: Immediately read Absorbance at 600 nm.

-

Note: The color is unstable; read within 2 minutes of adding base.

-

Protocol Visualization (NBP Assay)

Figure 2: Workflow for the colorimetric NBP alkylation assay. The intensity of blue color correlates linearly with alkylating potential.

Protocol B: In Vitro Cytotoxicity (MTT/MTS)

To confirm biological efficacy, assess

-

Seeding: Plate cells (e.g., HeLa or CHO) at 5,000 cells/well in 96-well plates.

-

Treatment: Add serial dilutions of this compound (0.1

M to 100 -

Duration: Incubate for 48–72 hours (allows for at least two cell cycles to maximize crosslink toxicity).

-

Readout: Add MTT reagent; incubate 4h; solubilize formazan crystals; read OD at 570 nm.

Comparative Pharmacology Data

The following table contrasts the theoretical profile of the Methoxy-ethyl variant against the prototype Mechlorethamine.

| Parameter | Mechlorethamine (HN2) | Bis-chloro-methoxy-amine | Implications |

| R-Group | Methyl ( | Methoxyethyl ( | Structural determinant |

| Electronic Effect | Electron Donating (+I) | Electron Withdrawing (-I) | Methoxy variant has slower cyclization |

| Hydrophilicity | Moderate | High | Methoxy variant has higher blood solubility |

| Half-life ( | Minutes (Rapid hydrolysis) | Extended (Stabilized) | Methoxy variant allows wider distribution |

| Vesicant Potential | Severe | Moderate | Reduced local tissue damage |

References

-

Mechanism of Nitrogen Mustard Activation

-

NBP Assay Methodology

-

Chemical Warfare Agent Decontamination (Chemistry of HN Variants)

-

General Pharmacology of Alkylating Agents

-

Chabner, B. A., et al. (2011). Goodman & Gilman's The Pharmacological Basis of Therapeutics. Alkylating Agents. McGraw-Hill.[1]

-

Sources

- 1. Bis(2-chloroethyl)methylamine (CAS 51-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. apps.dtic.mil [apps.dtic.mil]

Thermodynamic stability of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

An In-Depth Technical Guide to the Thermodynamic Stability of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Abstract

This compound is a trifunctional aliphatic amine with structural features characteristic of nitrogen mustards, a class of compounds known for their potent alkylating activity and utility in medicinal chemistry.[1][2] The therapeutic efficacy and safety of such agents are intrinsically linked to their chemical stability. This technical guide provides a comprehensive analysis of the thermodynamic stability of this compound, grounded in the established principles of nitrogen mustard chemistry. We will explore the core mechanistic pathways of degradation, delineate a suite of robust experimental protocols for stability assessment, and offer insights into interpreting the resulting data. This document is intended to serve as a critical resource for professionals involved in the handling, formulation, and development of this and structurally related compounds.

Introduction: The Stability Imperative

Nitrogen mustards are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by alkylating DNA.[3][4] Their mechanism of action relies on the formation of a highly electrophilic aziridinium cation via intramolecular cyclization, which subsequently reacts with nucleophilic sites on DNA, primarily the N7 position of guanine.[1][5] This same reactive intermediate, however, is the root of their inherent thermodynamic instability. Uncontrolled degradation can lead to loss of potency, the formation of potentially toxic byproducts, and unpredictable pharmacological behavior.

This compound contains the critical N,N-bis(2-chloroethyl) moiety responsible for this activity. The presence of the 2-methoxy-ethyl group introduces an additional structural variable that can modulate the electronic properties and, consequently, the stability of the molecule. Understanding the thermodynamic stability is therefore not an academic exercise but a prerequisite for successful drug development, ensuring product quality, defining appropriate storage conditions, and predicting in-vivo behavior.

Theoretical Framework: The Chemistry of Instability

The thermodynamic stability of this compound is governed by the nucleophilicity of the tertiary amine and the electrophilicity of the carbon atoms bearing the chlorine leaving groups.

The Aziridinium Ion: The Nexus of Reactivity

The principal degradation pathway for nitrogen mustards is an intramolecular SN2 reaction. The lone pair of electrons on the nitrogen atom attacks one of the β-carbons, displacing a chloride ion to form a strained, three-membered cyclic ammonium salt known as the aziridinium ion.[5][6] This intermediate is highly reactive due to both ring strain and the positive charge on the nitrogen atom, making it a potent electrophile.[3][7]

This initial cyclization is the rate-determining step for most degradation processes, including hydrolysis.[8] The rate of this reaction is influenced by several factors:

-

Electronic Effects: The 2-methoxy-ethyl substituent likely exerts a modest electron-donating inductive effect, potentially increasing the nucleophilicity of the nitrogen atom compared to a simple alkyl group. This could lead to a faster rate of aziridinium ion formation.

-

Steric Effects: The bulk of the substituents on the nitrogen can influence the ease of achieving the transition state geometry required for cyclization.

Major Degradation Pathways

Once formed, the aziridinium ion is readily attacked by available nucleophiles.

-

Hydrolysis: In aqueous environments, water acts as a nucleophile, attacking the aziridinium ring to yield a stable N-(2-chloroethyl)-N-(2-hydroxyethyl)-(2-methoxy-ethyl)-amine.[9][10] This process can continue, with the second chloroethyl arm cyclizing and subsequently hydrolyzing to yield the di-hydroxy byproduct. This is often the primary degradation pathway in aqueous formulations.[10]

-

Reaction with Other Nucleophiles: Buffers, excipients, or other compounds in a formulation can also act as nucleophiles, leading to a variety of degradation products.

The overall degradation pathway via hydrolysis is depicted below.

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toward Hypoxia-Selective DNA-Alkylating Agents Built by Grafting Nitrogen Mustards onto the Bioreductively Activated, Hypoxia-Selective DNA-Oxidizing Agent 3-Amino-1,2,4-benzotriazine 1,4-Dioxide (Tirapazamine) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of phosphoramide mustard hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

The Methoxy-Ethyl Modification: Tuning Reactivity in Nitrogen Mustard Development

This guide details the technical evolution, chemical mechanism, and synthetic development of Methoxy-Ethyl Nitrogen Mustard derivatives . It moves beyond a general history of chemotherapy to focus on the structure-activity relationships (SAR) that drove the engineering of the "Third Arm" (the N-substituent) to modulate alkylating kinetics.

Executive Summary: The Kinetic Dilemma

The history of nitrogen mustards is a history of controlling the aziridinium ion . The first-generation agent, Mechlorethamine (HN2), possessed a methyl group on the central nitrogen.[1] This electron-donating group facilitated rapid intramolecular cyclization, creating a highly reactive aziridinium cation (

The Methoxy-Ethyl Nitrogen Mustard derivatives represent a pivotal chapter in medicinal chemistry where the N-substituent was engineered to induce "Latent Activity." By replacing the methyl group with a 2-methoxyethyl moiety (

This guide analyzes the development of N-(2-methoxyethyl)-N,N-bis(2-chloroethyl)amine and its modern supramolecular analogs.

Mechanistic Core: Electronic Tuning of the Pharmacophore

The efficacy of any nitrogen mustard relies on the formation of the electrophilic aziridinium ion. The rate of this reaction (

The Inductive "Brake" Effect

In Mechlorethamine, the methyl group exerts a positive inductive effect (+I), stabilizing the transition state and accelerating cyclization. In contrast, the methoxy-ethyl group introduces an oxygen atom at the

-

Structure:

where -

Mechanism: The electronegative oxygen creates a negative inductive effect (-I) through the ethylene bridge.

-

Outcome:

-

Decreased Basicity: The pKa of the amine is lowered (approx. 6.5–7.5 vs. 10.0 for aliphatic amines).

-

Slower Kinetics: The lone pair on the nitrogen is less available for the

displacement of the chloride, significantly increasing the half-life of the intact drug in circulation. -

Solubility: The ether linkage increases hydrophilicity without introducing a charge, aiding in aqueous formulation compared to aryl-mustards (e.g., Chlorambucil).

-

Pathway Visualization

The following diagram illustrates the kinetic difference between the Methyl (HN2) and Methoxy-Ethyl derivatives.

Figure 1: Comparative kinetics of aziridinium formation. The methoxy-ethyl group acts as a kinetic throttle.

Comparative Data: R-Group Impact

The following table summarizes the physicochemical shifts when modifying the "Third Arm" of the nitrogen mustard scaffold.

| R-Group Substituent | Electronic Effect | Relative Reactivity ( | Hydrophilicity (LogP) | Clinical/Experimental Status |

| Methyl (HN2) | +I (Donating) | High (Vesicant) | Low | Obsolete (except topical/palliative) |

| Phenyl (Aniline) | Resonance (-R) | Very Low (Oral bioavail.) | Very Low | Standard (Chlorambucil, Melphalan) |

| 2-Methoxyethyl | -I (Inductive) | Moderate (Latent) | High | Experimental / Precursor |

| Phosphoramide | P-N (Electron w/d) | Zero (Requires Metabolic Activation) | Moderate | Standard (Cyclophosphamide) |

Synthesis Protocol: N-(2-methoxyethyl)-N,N-bis(2-chloroethyl)amine[2]

This protocol is derived from foundational SAR studies and modern adaptations for synthesizing "soft" alkylating agents.

Safety Warning: Nitrogen mustards are potent vesicants and carcinogens. All work must be performed in a Class II Biological Safety Cabinet within a chemical fume hood. Neutralizing agents (10% Sodium Thiosulfate) must be available.

Synthetic Workflow

-

Hydroxyethylation: The reaction of a primary amine (2-methoxyethylamine) with ethylene oxide introduces the two "arms."

-

Chlorination: Conversion of the diol to the dichloro-derivative using Thionyl Chloride (

).

Step-by-Step Methodology

Phase A: Formation of the Diol Intermediate

-

Reagents: 2-Methoxyethylamine (1.0 eq), Ethylene Oxide (2.5 eq, excess).

-

Conditions: Dissolve amine in cold water (

). Slowly bubble Ethylene Oxide into the solution while maintaining temperature -

Reaction: Allow to stir at room temperature for 12 hours.

-

Purification: Vacuum distillation.

-

Product: N-(2-methoxyethyl)-N,N-bis(2-hydroxyethyl)amine.

Phase B: Chlorination (The Mustard Formation)

-

Reagents: Diol intermediate (from Phase A), Thionyl Chloride (

) in Benzene or Dichloromethane (DCM). -

Apparatus: 3-neck round bottom flask with reflux condenser and

drying tube. -

Procedure:

-

Dissolve the diol in solvent.

-

Add

dropwise at -

Reflux for 2–4 hours to ensure complete conversion of hydroxyls to chlorides.

-

-

Workup: Evaporate solvent. Recrystallize the hydrochloride salt from Acetone/Ethanol.

-

Validation: NMR (

,

Figure 2: Synthetic route for Methoxy-Ethyl Nitrogen Mustard.

Advanced Applications & Modern Derivatives

While the simple methoxy-ethyl mustard (Compound 12 in historical literature) served as a proof-of-concept for reactivity tuning, the moiety has evolved into complex drug delivery systems.

Chromone-Nitrogen Mustard Hybrids

Recent research (2022) has utilized the methoxy-ethyl motif in Chromone derivatives.

-

Concept: Linking the nitrogen mustard to a chromone scaffold (often containing methoxy groups) to target breast cancer cells (MCF-7, MDA-MB-231).[2]

-

Role of Methoxy: In these hybrids, methoxy substituents on the chromone ring (Positions 2, 4, or 6) enhance lipophilicity and binding affinity to tubulin or DNA, while the mustard moiety executes the alkylation.

-

Data: Specific derivatives showed

values in the range of

Supramolecular "Caging"

To further reduce the toxicity of nitrogen mustards, Methoxy-pillar[5]arene macrocycles have been developed to encapsulate the drug.[3]

-

Mechanism: The electron-rich cavity of the methoxy-pillararene hosts the positively charged aziridinium ion (or its precursor), stabilizing it and preventing premature hydrolysis or off-target alkylation.

-

Result: This "host-guest" complex acts as a supramolecular antidote or a controlled-release system, reducing skin injury (vesication) while maintaining antitumor efficacy [4].

References

-

Sun, J., et al. (2022). "Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Antoni, F. & Bernhardt, G. (2020). "Derivatives of nitrogen mustard anticancer agents with improved cytotoxicity."[4] Archiv der Pharmazie. Link

-

Cytarska, J., et al. (2019). "Triazene salts: Design, synthesis... and antiproliferative activity against human cancer cell lines." Saudi Pharmaceutical Journal. Link

-

Li, Y., et al. (2021). "Supramolecular detoxification of nitrogen mustard via host–guest encapsulation by carboxylatopillar[5]arene." Journal of Materials Chemistry B. Link

-

Kumar, V. (2021). "Have molecular hybrids delivered effective anti-cancer treatments and what should future drug discovery focus on?" Expert Opinion on Drug Discovery. Link

-

DTIC Archive. (1980). "Synthesis and Toxicity of N-(2-methoxyethyl) Nitrogen Mustard Derivatives." Defense Technical Information Center.[5] Link

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Supramolecular detoxification of nitrogen mustard via host–guest encapsulation by carboxylatopillar[5]arene - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, structure-activity relationship and biological evaluation of novel nitrogen mustard sophoridinic acid derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

Technical Analysis: Structure-Activity Relationship (SAR) of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Executive Summary & Pharmacophore Deconstruction

Target Molecule: Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Class: Nitrogen Mustard (Bifunctional Alkylating Agent) Primary Application: Antineoplastic research; kinetic modeling of DNA cross-linking.

This technical guide deconstructs the structure-activity relationship (SAR) of this compound. Unlike the canonical Mechlorethamine (HN2), which possesses a simple methyl "tail," this analog incorporates a 2-methoxy-ethyl moiety. This modification is not merely structural; it fundamentally alters the physicochemical profile (LogP), hydrolytic stability, and transport kinetics of the drug without compromising the core alkylating mechanism.

Molecular Anatomy

The molecule operates via three distinct functional zones:

-

The Warhead (Bis-2-chloroethyl group): The site of cytotoxic action. It undergoes intramolecular cyclization to form the electrophilic aziridinium ion.[1][2]

-

The Trigger (Tertiary Amine): The lone pair on the central nitrogen is the nucleophile that drives the cyclization. Its basicity (

) determines the reaction rate. -

The Tuner (2-methoxy-ethyl tail): The substituent that modulates solubility and lipophilicity. The ether oxygen provides a dipole moment that increases water solubility compared to aliphatic analogs, while the ethyl spacer maintains steric freedom.

Mechanistic SAR: The Aziridinium Kinetics

The biological activity of this analog relies on a specific kinetic cascade. The central nitrogen attacks the

The Rate-Limiting Step (Aziridinium Formation)

The formation of the aziridinium ion is the rate-determining step (

-

Basicity Influence: The 2-methoxy-ethyl group exerts a subtle electron-withdrawing inductive effect (-I) through the ether oxygen, slightly reducing the electron density on the central nitrogen compared to a pure propyl or methyl group.

-

Outcome: This lowers the rate of cyclization (

), potentially increasing the plasma half-life of the drug before it becomes the active electrophile. This "dampening" effect is a critical SAR strategy to reduce immediate systemic toxicity (vesicant action) before the drug reaches the tumor microenvironment.

DNA Alkylation Mechanism (Visualized)

The following graph illustrates the sequential alkylation mechanism, highlighting the critical transition states.

Caption: Sequential activation pathway of nitrogen mustards. The formation of the first Aziridinium ion is the critical kinetic bottleneck determined by the N-substituent.

Comparative SAR Data: The "Tail" Effect

The choice of the 2-methoxy-ethyl group over other substituents is a calculated decision in medicinal chemistry.

| Substituent (R-Group) | Electronic Effect | Relative Reactivity ( | Lipophilicity (LogP) | Clinical Implication |

| Methyl (HN2) | Electron Donating (+I) | High (Fastest) | Low | High toxicity; rapid hydrolysis; severe vesicant. |

| Phenyl (Chlorambucil) | Electron Withdrawing (Resonance) | Low (Slow) | High | Oral bioavailability; stable; lower toxicity. |

| 2-Methoxy-ethyl (Target) | Inductive Withdrawal (-I) | Moderate | Balanced | Improved water solubility; intermediate stability. |

Key Insight: The ether oxygen in the 2-methoxy-ethyl group acts as a hydrogen bond acceptor, significantly improving aqueous solubility without introducing a charge (which would prevent cell membrane permeation).

Experimental Protocols

To study this analog, researchers must synthesize the precursor and then validate its alkylating potential.

Synthesis of this compound

Safety Warning: This protocol produces a potent blistering agent. All work must be performed in a Class II Biosafety Cabinet or chemical fume hood with full PPE (double nitrile gloves, face shield).

Step 1: Precursor Synthesis (Hydroxyethylation)

-

Reagents: 2-methoxyethylamine (1.0 eq), Ethylene Oxide (2.2 eq) [Alternative: 2-chloroethanol + base].

-

Procedure:

-

Dissolve 2-methoxyethylamine in water/methanol at 0°C.

-

Slowly bubble Ethylene Oxide into the solution (exothermic).

-

Stir at room temperature for 12 hours.

-

Result: Formation of Bis-(2-hydroxy-ethyl)-(2-methoxy-ethyl)-amine.

-

Purification: Vacuum distillation.[3]

-

Step 2: Chlorination (The Warhead Installation)

-

Reagents: Precursor diol (from Step 1), Thionyl Chloride (

) (2.5 eq), Dry Chloroform ( -

Procedure:

-

Dissolve the diol in dry

. -

Add

dropwise at 0°C to control HCl gas evolution. -

Reflux for 2 hours to ensure complete conversion of hydroxyls to chlorides.

-

Evaporate solvent and excess

under reduced pressure. -

Result: this compound Hydrochloride salt.

-

Recrystallization:[4] Use Acetone/Ether.

-

Validation: The NBP Alkylation Assay

The NBP (4-(p-nitrobenzyl)pyridine) assay is the standard colorimetric method to quantify alkylating activity (simulating DNA attack).

Protocol:

-

Preparation: Prepare a 5% solution of NBP in acetone and Acetate buffer (pH 4.6).

-

Incubation: Mix the nitrogen mustard analog (10 µM - 1 mM) with the NBP solution. Incubate at 37°C for variable time points (0, 15, 30, 60 min).

-

Development: Add 1M NaOH (alkaline shift).

-

Readout: The alkylated NBP turns blue/violet in alkali. Measure Absorbance at 600 nm .

-

Calculation: Plot

vs. Time. The slope indicates the alkylation rate constant (

SAR Optimization Decision Tree

The following diagram guides the optimization of nitrogen mustard analogs based on the data derived from the NBP assay and hydrophilicity studies.

Caption: Decision matrix for optimizing nitrogen mustard analogs. Balancing reactivity (NBP assay) and solubility (LogP) is key to drug design.

References

-

Gómez-Bombarelli, R., et al. (2012).[5] "Potential of the NBP Method for the Study of Alkylation Mechanisms: NBP as a DNA-Model." Chemical Research in Toxicology. Link

-

BenchChem. (2025).[1][2][6] "The Comparative Reactivity of Bis(2-chloroethyl)amine and Other Nitrogen Mustards." Technical Guide. Link

-

Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[7] Mutation Research/Reviews in Genetic Toxicology. Link

-

Jalalifar, M., et al. (2013).[3] "Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine." Asian Journal of Chemistry. Link

-

Bauer, L., & Suresh, K. S. (1963). "The Synthesis of Nitrogen Mustards." Journal of Organic Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Crystal structure of bis(3,5-dichloro-2-hydroxybenzyl)(2-methoxyethyl)amine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Nitrogen mustard - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Preparation of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Stock Solutions

This Application Note and Protocol is designed for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine , a nitrogen mustard derivative structurally related to mechlorethamine (HN2) and HN1.

Abstract & Compound Profile

This compound (CAS: 26112-92-5) is a bifunctional alkylating agent belonging to the nitrogen mustard class. Unlike standard reagents, the inclusion of a 2-methoxyethyl moiety alters the lipophilicity and electron density of the central nitrogen, potentially modulating the kinetics of aziridinium ion formation—the rate-limiting step in DNA crosslinking.

This protocol addresses the critical instability of this compound in aqueous environments. Nitrogen mustards undergo rapid hydrolysis in water, losing alkylating activity within minutes to hours. Therefore, anhydrous stock preparation is non-negotiable for reproducible data.

Physicochemical Specifications

| Property | Value | Notes |

| Chemical Name | This compound | Also known as Methoxy-HN1 derivative |

| CAS Number | 26112-92-5 | |

| Formula | C | |

| Molecular Weight | 228.16 g/mol | Note: If using HCl salt, adjust MW (~264.62 g/mol ) |

| Physical State | Oily Liquid (Free Base) or Solid (HCl Salt) | Handle liquid with positive displacement pipettes |

| Solubility | DMSO (>100 mM), Ethanol (>50 mM) | Unstable in Water/PBS |

| Mechanism | DNA Interstrand Crosslinking (ICL) | Via Aziridinium intermediate |

Critical Safety Directives (Read Before Use)

DANGER: VESICANT & CARCINOGEN. This compound is a potent blistering agent and DNA mutagen. It can penetrate latex gloves.

-

Engineering Controls: All weighing and solubilization must occur inside a certified Chemical Fume Hood .

-

PPE: Double-gloving (Nitrile over Laminate/Butyl) is required. Wear a lab coat and safety goggles.

-

Neutralization: Prepare a Decontamination Solution (10% Sodium Thiosulfate in water) before opening the vial. Thiosulfate rapidly reacts with the mustard group, rendering it inactive.

-

Spills: Cover with paper towels soaked in Decontamination Solution. Wait 30 minutes before disposal.

Protocol: Stock Solution Preparation

Objective: Create a stable 100 mM stock solution in anhydrous DMSO.

Materials

-

Compound: this compound (verify if Free Base or HCl salt).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

-

Why? Water promotes hydrolysis. Standard "molecular biology grade" DMSO may contain sufficient water to degrade the mustard over time.

-

-

Vessels: Amber glass vials with Teflon-lined caps (prevent plastic leaching and photodegradation).

Step-by-Step Methodology

Phase 1: Calculation & Weighing

-

Calculate the mass required for a 100 mM solution.

-

Example: To make 1 mL of 100 mM stock:

-

-

If Liquid (Free Base): The compound is likely a viscous oil. Density is approx 1.09–1.12 g/mL. Weighing by mass is more accurate than volumetric pipetting for viscous mustards.

-

If Solid (HCl Salt): Weigh rapidly to avoid moisture absorption.

Phase 2: Solubilization (The "Dry" Phase)

-

Add the calculated volume of Anhydrous DMSO to the vial.

-

Vortex vigorously for 30–60 seconds. Ensure no oil droplets (if free base) remain at the bottom.

-

Visual Check: Solution must be clear and colorless/pale yellow. Turbidity indicates insolubility or moisture contamination.

Phase 3: Aliquoting & Storage[1]

-

Aliquot immediately into small volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.

-

Reasoning: Repeated opening introduces atmospheric moisture, accelerating hydrolysis.

-

-

Storage: Store at -80°C .

-

Stability: Stable for 6–12 months at -80°C.

-

At -20°C: Stable for <3 months.

-

At 4°C/RT: Degrades within days.

-

Protocol: Cell Culture Treatment

Core Principle: The "Just-in-Time" Dilution. Nitrogen mustards form the reactive aziridinium ion immediately upon contact with water. You must minimize the time between aqueous dilution and cell contact.

Workflow Visualization

Figure 1: "Just-in-Time" dilution workflow to prevent premature hydrolysis.

Detailed Procedure

-

Cell Preparation: Ensure cells are in exponential growth phase (60–70% confluent).

-

Thaw: Thaw one aliquot of 100 mM stock on ice.

-

Intermediate Dilution (100x):

-

Prepare a 1.5 mL tube with culture medium (serum-free preferred for initial mixing, though serum-containing is acceptable if treating immediately).

-

Add stock to medium to reach 100x the final target concentration.

-

Example: For 10 µM final treatment, make a 1 mM intermediate (10 µL stock + 990 µL media).

-

Mix by pipetting. Do not vortex violently.

-

-

Final Treatment (1x):

-

Immediately add the intermediate solution to the cell culture wells.

-

Swirl gently to mix.

-

-

Incubation: Incubate for the desired time (typically 1–24 hours).

-

Note: Most alkylation occurs within the first 1–2 hours. Long incubations measure the consequences (apoptosis), not the binding.

-

Mechanistic Insight: Why Speed Matters

Understanding the degradation pathway validates the need for the strict protocol above.

Figure 2: The competition between DNA alkylation and Hydrolysis. In aqueous media, water molecules outnumber DNA nucleophiles by orders of magnitude, driving the reaction toward inactive hydrolysis products if not applied to cells immediately.

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Precipitation upon dilution | Compound is lipophilic; concentration too high. | Sonicate the stock (briefly). Ensure final DMSO conc is <0.5%. |

| Low cytotoxicity (High IC50) | Hydrolysis occurred before cell contact. | Reduce time between dilution and treatment.[2] Use fresh stock. |

| High variability between reps | Inconsistent mixing or pipetting of viscous stock. | Use positive displacement pipettes. Vortex intermediate dilution well. |

| Yellowing of Stock | Oxidation or degradation. | Discard stock. Check freezer temp and desiccant. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. Retrieved from [Link]

- Povirk, L. F., & Shuker, D. E. (1994).DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

- Bauer, G. B., & Povirk, L. F. (1997).Specificity and kinetics of interstrand cross-link formation by nitrogen mustards. Nucleic Acids Research, 25(6), 1211–1218.

Sources

Application Note: In Vitro Cytotoxicity and DNA Damage Profiling of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Executive Summary & Mechanistic Insight

Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine is a bifunctional alkylating agent belonging to the nitrogen mustard family. While historically recognized for their use as chemical warfare agents, nitrogen mustard derivatives form the foundational basis for several classic chemotherapeutics, including chlorambucil, melphalan, and cyclophosphamide[1][2].

The cytotoxicity of this compound is fundamentally driven by its chemical instability in physiological environments. Through an intramolecular nucleophilic attack, the amine nitrogen displaces a chloride leaving group, generating a highly electrophilic aziridinium ion [1][3]. This intermediate rapidly attacks nucleophilic centers within the cell, predominantly the N-7 position of guanine residues in DNA. Because the molecule possesses two chloroethyl groups, a secondary alkylation event occurs, forming covalent interstrand cross-links (ICLs)[1][4].

These ICLs are highly toxic lesions. During the S-phase of the cell cycle, they physically block the unwinding of the DNA double helix, leading to replication fork stalling, the generation of DNA double-strand breaks (DSBs), and the subsequent activation of the p53 and MAPK/Akt DNA damage response pathways, which ultimately force the cell into apoptosis[5][6].

Fig 1: Mechanism of nitrogen mustard-induced DNA damage and apoptotic signaling pathway.

Experimental Design & Causality

To robustly evaluate the in vitro efficacy and mechanism of this compound, a self-validating, dual-assay workflow is required.

-

Phenotypic Endpoint (MTT Cell Viability Assay) : We utilize the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the ultimate loss of cell viability. NAD(P)H-dependent oxidoreductases in metabolically active cells reduce MTT to a purple formazan dye[7][8]. This provides a macroscopic readout of cytotoxicity (IC50).

-

Mechanistic Validation (γH2AX Immunofluorescence) : Cytotoxicity alone does not prove DNA alkylation. To validate the mechanism, we quantify the phosphorylation of histone H2AX (γH2AX) at Serine 139. γH2AX is a highly sensitive and specific surrogate marker for the DNA double-strand breaks that result from unresolved nitrogen mustard ICLs[6].

Critical Reagent Causality: Solvent Selection

Nitrogen mustards undergo rapid hydrolysis in aqueous solutions, which prematurely converts the reactive chloroethyl groups into inert hydroxyl groups, neutralizing their alkylating capacity. Therefore, stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) immediately prior to cellular application[7][9].

Step-by-Step Experimental Protocols

Protocol A: MTT Cell Viability Assay (IC50 Determination)

This protocol is designed as a self-validating system by incorporating vehicle controls (to rule out solvent toxicity) and positive controls (to ensure assay sensitivity).

Materials:

-

Human cancer cell line (e.g., MCF-7 breast adenocarcinoma or HeLa)[5][9].

-

Anhydrous DMSO.

-

MTT Reagent (5 mg/mL in PBS).

-

Formazan Solubilization Solution (10% SDS in 0.01 M HCl or pure DMSO)[7].

Workflow:

-

Cell Seeding : Seed cells in a 96-well microplate at a density of

to -

Compound Preparation : Immediately before treatment, dissolve this compound in anhydrous DMSO to create a 50 mM stock. Serially dilute in culture medium to achieve final well concentrations ranging from 0.1 µM to 100 µM.

-

Causality Check: Ensure the final DMSO concentration in all wells (including vehicle controls) does not exceed 0.2% (v/v) to prevent solvent-induced background cytotoxicity[9].

-

-

Treatment : Aspirate the old medium and add 100 µL of the drug-containing medium. Include the following controls:

-

Incubation : Incubate for 48 to 72 hours. Nitrogen mustards require cells to pass through the S-phase for ICLs to trigger apoptosis; shorter incubations may yield artificially high IC50 values.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope[7].

-

Solubilization & Reading : Carefully aspirate the medium (avoiding crystal disruption) and add 150 µL of Solubilization Solution per well. Agitate on a plate shaker for 15 minutes. Measure absorbance at 570 nm (reference wavelength 630 nm) using a microplate reader[7][8].

Protocol B: γH2AX Immunofluorescence Assay (DNA Damage Validation)

This protocol confirms that the cytotoxicity observed in Protocol A is directly caused by DNA damage.

Workflow:

-

Cell Seeding : Seed cells on sterile glass coverslips in a 6-well plate at

cells/well. Incubate for 24 hours. -

Acute Treatment : Treat cells with the determined IC50 concentration of this compound for a short duration (4 to 12 hours). Rationale: DNA damage signaling precedes loss of membrane integrity; capturing cells before late-stage apoptosis prevents the loss of the γH2AX signal.

-

Fixation : Wash coverslips twice with ice-cold PBS. Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature to cross-link proteins and preserve cellular architecture.

-

Permeabilization : Wash with PBS, then permeabilize nuclear membranes using 0.2% Triton X-100 in PBS for 10 minutes. This allows the large antibody complexes to access the nucleus.

-

Blocking : Block non-specific binding sites by incubating with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Antibody : Incubate with anti-phospho-Histone H2AX (Ser139) primary antibody (diluted 1:500 in 1% BSA) overnight at 4°C in a humidified chamber.

-

Secondary Antibody & Counterstain : Wash 3x with PBS. Incubate with an Alexa Fluor-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain nuclei with DAPI (1 µg/mL) for 5 minutes.

-

Imaging & Quantification : Mount coverslips and image using a confocal fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Data Presentation & Expected Outcomes

The following table summarizes the expected quantitative readouts when comparing this compound against established nitrogen mustard benchmarks.

| Compound | Structural Class | Expected IC50 (MCF-7, 72h) | γH2AX Foci per Nucleus (12h) | Primary Mechanism of Action |

| This compound | Methoxyethyl Nitrogen Mustard | 5.0 – 15.0 µM | > 25 (High) | DNA Alkylation / ICL Formation |

| Mechlorethamine (HN2) (Positive Control) | Aliphatic Nitrogen Mustard | 1.0 – 5.0 µM | > 40 (Very High) | DNA Alkylation / ICL Formation |

| Chlorambucil (Reference) | Aromatic Nitrogen Mustard | 20.0 – 40.0 µM | 10 – 20 (Moderate) | DNA Alkylation / ICL Formation |

| Vehicle (0.2% DMSO) (Negative Control) | Solvent | > 100 µM | < 3 (Background) | N/A |

Note: The aliphatic nature of the methoxyethyl derivative typically renders it more reactive (lower IC50) than aromatic mustards like chlorambucil, but slightly less reactive than the highly volatile mechlorethamine due to the steric and electronic influence of the methoxyethyl side chain.

References

-

Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - National Institutes of Health (NIH).[Link]

-

(HN-1), N-METHYL-BIS(2-Chloroethyl)amine - Defense Technical Information Center (DTIC).[Link]

-

Nitrogen mustard - Wikipedia.[Link]

-

Theoretical study on the mechanism of alkylation at N-7 of guanine by few nitrogen mustards - NIScPR.[Link]

-

Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer - National Institutes of Health (NIH).[Link]

-

Chemical RNA Cross-Linking: Mechanisms, Computational Analysis, and Biological Applications - ResearchGate.[Link]

-

Aziridinium Ion Ring Formation from Nitrogen Mustards: Mechanistic Insights from Ab Initio Dynamics - ACS Publications.[Link]

-

Gene-specific Formation and Repair of DNA Monoadducts and Interstrand Cross-links after Therapeutic Exposure to Nitrogen Mustards - AACR Journals.[Link]

-

Protection from Cytotoxic Effects Induced by the Nitrogen Mustard Mechlorethamine on Human Bronchial Epithelial Cells in Vitro - Oxford Academic.[Link]

-

Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - National Institutes of Health (NIH).[Link]

Sources

- 1. Nitrogen mustard - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Genetics Analysis of an Aniline Mustard Anticancer Agent Reveals Complex I of the Electron Transport Chain as a Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nitrogen mustard exposure of murine skin induces DNA damage, oxidative stress and activation of MAPK/Akt-AP1 pathway leading to induction of inflammatory and proteolytic mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Oxamusplatin: A cytotoxic Pt(II) complex of a nitrogen mustard with resistance to thiol based sequestration display enhanced selectivity towards cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dosing guidelines for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in murine models

Application Note: Dosing Guidelines for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in Murine Models

Executive Summary & Compound Profile

This compound (hereafter referred to as Methoxy-HN2 ) is a bifunctional alkylating agent structurally analogous to Mechlorethamine (HN2). It functions by forming a highly reactive aziridinium ion intermediate that crosslinks DNA strands (interstrand and intrastrand), leading to apoptosis in rapidly dividing cells.

Due to the inductive effect of the 2-methoxyethyl group (

Key Physicochemical Properties:

-

Molecular Weight: 200.11 g/mol (Free Base)

-

Solubility: High in DMSO, Ethanol; Moderate in water (as HCl salt).

-

Stability: Highly Unstable in neutral/alkaline aqueous solutions (Hydrolysis

min). Stable in acidic media (pH 3.0–4.0) or anhydrous organic solvents.

Mechanism of Action & Stability

The therapeutic efficacy and toxicity of Methoxy-HN2 are driven by the formation of the electrophilic aziridinium ion. This species attacks the N7 position of guanine in DNA.

Figure 1: Activation Pathway of Methoxy-HN2

Caption: Kinetic pathway showing the critical competition between DNA alkylation (efficacy) and hydrolysis (inactivation).

Formulation & Preparation Protocol

CRITICAL WARNING: Nitrogen mustards hydrolyze rapidly in water. Never prepare aqueous stocks in advance.

Reagents:

-

Stock Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide).

-

Diluent: 0.9% Saline acidified to pH 3.0–4.0 (using 0.1N HCl).

-

Rationale: Acidic pH protonates the amine, preventing the lone pair from attacking the

-carbon, thus inhibiting premature cyclization and hydrolysis.

-

Step-by-Step Preparation:

-

Stock Solution (100x): Dissolve Methoxy-HN2 (HCl salt) in anhydrous DMSO to a concentration of 20 mg/mL .

-

Storage: Store aliquots at -80°C (Stable for 3-6 months).

-

-

Working Solution (1x):

-

Immediately prior to dosing (< 5 minutes), dilute the Stock Solution 1:100 into the Acidified Saline .

-

Final concentration: 0.2 mg/mL .

-

Final Vehicle: 1% DMSO in Acidified Saline.

-

-

Validity Window: Use within 15 minutes of dilution. Discard any remainder.

Dosing Guidelines (Murine Models)

Since Methoxy-HN2 lacks a standardized pharmacopeial monograph, the following doses are derived from equimolar conversions of Mechlorethamine (HN2) and adjusted for the lipophilicity of the methoxyethyl group.

Route of Administration:

-

Preferred: Intravenous (IV) via tail vein.

-

Why: Mimics clinical systemic delivery; avoids "first-pass" peritoneal hydrolysis.

-

-

Alternative: Intraperitoneal (IP) .

-

Caution: High risk of chemical peritonitis due to vesicant nature. Ensure high dilution volume (10 mL/kg).

-

Study A: Maximum Tolerated Dose (MTD) Finding

Perform a dose-escalation study (3 mice/group) to establish the therapeutic window.

| Group | Dose (mg/kg) | Equivalent HN2 Dose* | Expected Outcome |

| Low | 1.0 | ~0.75 mg/kg | Minimal toxicity; likely sub-therapeutic. |

| Mid | 2.5 | ~1.9 mg/kg | Therapeutic Range. Monitor for weight loss >10%. |

| High | 5.0 | ~3.75 mg/kg | High Toxicity. Potential lethality (LD10-LD50 range). |

| Control | Vehicle | N/A | Vehicle control (1% DMSO/Acidified Saline). |

*Based on MW adjustment and predicted lower reactivity of Methoxy-HN2.

Study B: Efficacy Dosing (Tumor Models)

-

Schedule: q4d x 3 doses (Day 0, 4, 8).

-

Rationale: Allows bone marrow recovery between insults (nadir typically occurs at Day 3-4 for mustards).

-

-

Recommended Starting Dose: 2.0 mg/kg IV .

Safety & Handling (Vesicant Protocol)

Methoxy-HN2 is a primary vesicant and potential carcinogen.

-

Engineering Controls: All weighing and dilution must occur inside a certified Chemical Fume Hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles.

-

Spill Neutralization:

-

Prepare a neutralization solution: 5% Sodium Thiosulfate in water.

-

Thiosulfate acts as a "scavenger" nucleophile, rapidly reacting with the aziridinium ion to form a non-toxic adduct.

-

Treat all tips, tubes, and spill areas with thiosulfate for 30 minutes before disposal.

-

References

-

Gilman, A., & Philips, F. S. (1946). The Biological Actions and Therapeutic Applications of the B-Chloroethyl Amines and Sulfides. Science, 103(2675), 409–415.

- Ross, W. C. J. (1962).Biological Alkylating Agents: Fundamental Chemistry and the Design of Compounds for Selective Toxicity. Butterworths.

-

Povirk, L. F., & Shuker, D. E. (1994). DNA damage and mutagenesis induced by nitrogen mustards. Mutation Research/Reviews in Genetic Toxicology, 318(3), 205-226.

-

National Toxicology Program (NTP). Testing Status of Agents: Nitrogen Mustards. U.S. Department of Health and Human Services.

Disclaimer: This protocol is designed for research purposes only. This compound is not approved for human use. All in vivo experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Troubleshooting & Optimization

Preventing hydrolysis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in aqueous media

Subject: Preventing Hydrolysis of Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine Ticket ID: TECH-NM-0042 Status: Active Guide

Executive Summary & Chemical Context

This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class. It is structurally analogous to Mechlorethamine (HN2) but contains a methoxyethyl side chain.

The Core Challenge: This molecule is chemically programmed to destroy itself in water. Its mechanism of action (DNA alkylation) is identical to its mechanism of degradation (hydrolysis). In neutral aqueous media (pH 7.0–7.4), it undergoes rapid intramolecular cyclization to form a highly reactive aziridinium ion . If this ion does not find a biological target (DNA), it reacts with water molecules, rendering the compound inert.

The Golden Rule: Stability is a function of protonation .

-

Protonated (

): Stable. The lone pair on the nitrogen is locked. -

Deprotonated (

): Unstable. The lone pair drives cyclization.

The Mechanism: Why It Degrades

To prevent hydrolysis, you must understand the "Suicide Kinetics" of nitrogen mustards. The degradation is not a simple breakdown; it is an active cyclization driven by the internal amine.

Reaction Pathway Diagram

The following diagram illustrates the transition from the stable salt form to the reactive aziridinium ion and finally to the inactive hydrolyzed product.

Figure 1: The degradation pathway. Note that the Aziridinium ion is the "point of no return." Once formed, it must react with something—either your target (DNA) or your solvent (Water).

Troubleshooting Guide & FAQs

Scenario A: "My compound degrades before I can even treat my cells."

Diagnosis: You are likely dissolving the compound directly into neutral buffers (PBS, DMEM) or keeping it at room temperature for too long. The Fix:

-

Solvent Switch: Never dissolve the solid directly into neutral buffer. Prepare a high-concentration stock in anhydrous DMSO or DMA (Dimethylacetamide).

-

Acid Stabilization: If an aqueous stock is absolutely required, use 1mM HCl (pH ~3.0). The compound is stable for weeks at

C in acidic solution.

Scenario B: "I see a precipitate when I dilute into media."

Diagnosis: This is likely the "Free Base" oiling out, not degradation. Explanation: Nitrogen mustards are often supplied as Hydrochloride (HCl) salts, which are water-soluble.[1] When you dilute a high-concentration stock into a neutral buffer (pH 7.4), the amine deprotonates. The free base of this compound is an oil with poor water solubility. The Fix:

-

Ensure your final concentration is below the solubility limit of the free base (typically < 100 µM).

-

Maintain a low percentage of organic co-solvent (e.g., 0.5% DMSO) in the final medium to aid solubility.

Scenario C: "My IC50 values are highly variable between experiments."

Diagnosis: Inconsistent "Time-to-Treatment."

Explanation: The half-life (

-

Standardize the time between dilution and application.

-

Use the "Flash Dilution" protocol (see Section 4).

Experimental Protocols

Protocol 1: Preparation of Stable Stock Solutions

Objective: Create a storage-stable form of the reagent.

| Component | Specification | Reason |

| Solvent | Anhydrous DMSO (Dimethyl Sulfoxide) | Prevents hydrolysis (no water present). |

| Concentration | 10 mM - 100 mM | High concentration minimizes relative surface area loss. |

| Storage | -20°C or -80°C | Stops kinetic activity. |

| Vessel | Amber Glass or Polypropylene | Protects from light (minor factor) and adsorption. |

Procedure:

-

Weigh the hydrochloride salt of the mustard.

-

Dissolve in anhydrous DMSO. Vortex until clear.

-

Aliquot into single-use vials (avoid freeze-thaw cycles).

-

Store at -20°C. Stability: > 6 months.

Protocol 2: The "Flash Dilution" Method (For Cell Culture)

Objective: Deliver the active drug to cells with minimal hydrolysis loss.

Workflow Diagram:

Figure 2: The Flash Dilution workflow ensures the compound remains protonated (inactive/stable) until the final moment of exposure.

Step-by-Step:

-

Prepare Intermediate: Dilute your DMSO stock 1:100 into cold (

C) 1mM HCl or Acetate Buffer (pH 4.0) .-

Why? At pH 4, the amine remains protonated. Hydrolysis is paused.

-

-

Prepare Cells: Have your cell culture plates ready and labeled.

-

Final Dilution: Dilute the Intermediate 1:10 or 1:100 into pre-warmed (

C) culture media. -

Dose Immediately: Apply to cells within 60 seconds of the final dilution.

Comparative Stability Data

While specific data for the 2-methoxy-ethyl derivative is rare, its behavior can be extrapolated from closely related nitrogen mustards (HN2 and HN3).

| Condition | Estimated Half-Life ( | Status |

| DMSO (Anhydrous) | > 1 Year | Stable |

| Aq. Buffer pH 3.0 ( | > 2 Weeks | Stable |

| Aq. Buffer pH 7.4 ( | ~ 2 - 4 Hours | Slow Degradation |

| Aq. Buffer pH 7.4 ( | ~ 15 - 45 Minutes | Rapid Degradation |

| Serum/Plasma ( | < 15 Minutes | Very Rapid (Protein binding + Hydrolysis) |

Note: The presence of high Chloride concentrations (e.g., 150mM NaCl in Saline) can slightly extend the half-life via the common ion effect, pushing the equilibrium away from the aziridinium ion, but pH remains the dominant factor.

References

-

Bartlett, P. D., et al. (1947). "The Kinetics and Mechanism of the Reactions of the Nitrogen Mustards with Water and with Hydroxyl Ion." Journal of the American Chemical Society.

-

Context: Foundational paper establishing the kinetics of aziridinium ion formation and the dependence on pH.[2]

-

-

Williamson, C. E., et al. (1966). "Kinetics of the hydrolysis of aliphatic nitrogen mustards." Journal of Pharmaceutical Sciences.

- Context: Detailed analysis of hydrolysis r

-

Povirk, L. F., & Shuker, D. E. (1994). "DNA damage and mutagenesis induced by nitrogen mustards."[3] Mutation Research/Reviews in Genetic Toxicology.

- Context: Explains the biological consequence of the aziridinium mechanism.

-

Centers for Disease Control and Prevention (CDC). "Nitrogen Mustards: Medical Management Guidelines."

- Context: Provides data on the physical properties and stability of HN-1 and HN-2, which are structural analogs.

-

National Center for Biotechnology Information (PubChem). "Bis(2-chloroethyl)ethylamine (HN-1) Compound Summary."

- Context: Physicochemical properties of the closest structural analog to the methoxy-deriv

Sources

Troubleshooting solubility issues with Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine in DMSO

The following technical guide addresses solubility and stability challenges associated with Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine (CAS: 26112-92-5 / HCl Salt: 27807-62-1), a nitrogen mustard analog.[1][2]

Executive Summary

This compound is a reactive nitrogen mustard.[1][2] While theoretically soluble in DMSO (Dimethyl sulfoxide), users frequently encounter "solubility issues" that are actually stability failures or salt-form discrepancies .[1][2]

-

The Core Challenge: This compound spontaneously cyclizes into a reactive aziridinium ion in polar solvents like DMSO.[2] This process is accelerated by heat and water, leading to polymerization (cloudiness) or hydrolysis.

-

Best Practice: Use anhydrous DMSO , keep solutions cold (0–4°C) , and use immediately.[1][2] Never heat to dissolve.[2]

Chemical Identity & Properties

Understanding the physical form is the first step in troubleshooting.

| Property | Description |

| Chemical Name | This compound |

| Common Class | Nitrogen Mustard (Alkylating Agent) |

| CAS Number | 26112-92-5 (Free Base) / 27807-62-1 (HCl Salt) |

| Molecular Structure | |

| Solubility (Free Base) | High in DMSO, Ethanol, Acetone.[1][2][3] Low in Water.[2] |

| Solubility (HCl Salt) | Moderate to High in DMSO (requires vortexing).[1][2] High in Water.[2] |

| Reactivity | High. Forms aziridinium ions.[1][2][4] Unstable in solution. |

Troubleshooting Guide (FAQ Format)

Issue 1: "The powder won't dissolve in DMSO, even with vortexing."

Diagnosis: You likely have the Hydrochloride (HCl) Salt form, or the particle size is too large.[2]

-

Explanation: The HCl salt is an ionic lattice.[2] While DMSO is polar, the dissolution kinetics can be slow at room temperature.

-

Solution:

-

Ensure the DMSO is anhydrous (Water content <0.1%).[2]

-

Do NOT heat. Heating accelerates degradation.[2]

-

Sonicate in a water bath at 0°C (ice bath) for 5-minute intervals.

-

If it remains insoluble, check if the compound has already polymerized (look for a gummy/sticky texture rather than crystalline powder).

-

Issue 2: "The solution turned yellow or cloudy after 30 minutes."

Diagnosis: Chemical Degradation / Polymerization. [1][2]

-

Explanation: Nitrogen mustards undergo intramolecular cyclization to form an aziridinium ion.[1][2][4] This ion can react with another mustard molecule (polymerization) or the solvent.[2] A yellow color typically indicates oxidation or extensive aziridinium formation.[2] Cloudiness indicates the formation of insoluble polymers.

-

Solution:

Issue 3: "I froze the DMSO stock, and now there is a precipitate that won't redissolve."

Diagnosis: Crystal Seeding / Solubility Limit.

-

Explanation: DMSO freezes at 18.5°C. Upon thawing, the compound may crystallize out in a more stable polymorph or as a solvate that is harder to redissolve.

-

Solution:

Scientific Deep Dive: The Instability Mechanism

The "solubility" issues are often governed by the electrophilic nature of the 2-chloroethyl group. In DMSO (a polar aprotic solvent), the nitrogen lone pair attacks the

Mechanism: Aziridinium Ion Formation

This is an equilibrium process.[2] In the presence of water (wet DMSO), the aziridinium ion hydrolyzes to the alcohol (inactive). In concentrated solutions, it dimerizes.

Caption: The degradation pathway of nitrogen mustards in DMSO.[1][2] Cyclization is the rate-limiting step for instability.[1][2]

Validated Protocol: Preparation of Stock Solution

Objective: Prepare a 10 mM stock solution of this compound in DMSO while minimizing degradation.

Materials:

-

Vials (Amber glass, silanized preferred)

-

Ice bath

Workflow:

-

Calculate: Determine the mass required.

-

Chill: Place the DMSO and the empty vial on ice for 10 minutes before adding the solid.

-

Reasoning: Lower temperature slows the kinetic rate of cyclization (

).[2]

-

-

Add Solvent: Add cold anhydrous DMSO to the solid.

-

Dissolve:

-

Usage: Use immediately for downstream experiments (e.g., cell treatment).[2]

-

Storage: If storage is unavoidable, snap-freeze in liquid nitrogen and store at -80°C .

Decision Tree: Solubility Troubleshooting

Caption: Logic flow for troubleshooting initial dissolution failures.

References

-

BenchChem. An In-depth Technical Guide to Bis(2-chloroethyl)amine Hydrochloride. Retrieved from [1][2]

-

Wang, Q. Q., et al. (2012).[2][5] "Sulfur, oxygen, and nitrogen mustards: Stability and reactivity."[5] Organic & Biomolecular Chemistry, 10(44), 8786-8793.[1][2][5] Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10848, Bis(2-chloroethyl)ethylamine. (Analogous Structure Reference). Retrieved from [1][2]

-

Smolecule. Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Retrieved from

Sources

- 1. Bis(2-chloroethyl)methylamine (CAS 51-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Bis(2-chloroethyl)ethylamine | C6H13Cl2N | CID 10848 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ビス(2-クロロエチル)アミン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

Technical Support Center: A Researcher's Guide to Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine

Welcome to the technical support center for Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this potent alkylating agent. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the complexities of working with this compound and minimize the occurrence of side reactions in your experiments.

The Challenge: Managing the Reactivity of a Nitrogen Mustard

This compound belongs to the nitrogen mustard class of compounds, which are renowned for their high reactivity. This reactivity is central to their function but also presents a significant challenge in handling and in reaction control. The core of this reactivity lies in the intramolecular cyclization to form a highly electrophilic aziridinium ion. This intermediate is the primary species responsible for alkylating nucleophiles, but its indiscriminate reactivity can also lead to a host of undesirable side reactions, including hydrolysis and polymerization.[1]

The presence of the 2-methoxy-ethyl group introduces a unique electronic and steric profile compared to other nitrogen mustards. The ether oxygen, being electron-withdrawing through induction, subtly reduces the nucleophilicity of the tertiary amine. This can influence the rate of aziridinium ion formation and, consequently, the overall reaction kinetics and side product profile.

This guide will equip you with the knowledge to anticipate and control these reactions, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The main degradation pathway is the intramolecular formation of a reactive aziridinium ion.[1] The nitrogen atom's lone pair of electrons attacks one of the chloroethyl groups, displacing the chloride ion. This intermediate is highly susceptible to attack by nucleophiles, including water, leading to hydrolysis and the formation of hydroxyethyl byproducts.[2]

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor. In neutral or alkaline conditions (pH > 7), the amine is deprotonated and its lone pair is available to initiate cyclization, leading to rapid degradation.[1] In acidic conditions (pH 2-3), the nitrogen is protonated, forming an ammonium salt. This significantly reduces the nitrogen's nucleophilicity, thereby inhibiting aziridinium ion formation and enhancing the compound's stability.[1]

Q3: Why is it recommended to use the hydrochloride salt of this amine?

A3: The hydrochloride salt form is significantly more stable than the free base. By protonating the nitrogen, the tendency for intramolecular cyclization is greatly reduced, allowing for easier handling and storage.[1]

Q4: What are the most common side products I should expect?

A4: The most prevalent side products are:

-

Hydrolysis products: Formation of the mono- and di-hydroxyethyl derivatives where one or both chloro groups are replaced by hydroxyl groups.[2]

-

Dimerization/Polymerization products: The reactive aziridinium ion can be attacked by another molecule of the amine, leading to the formation of piperazine derivatives and other polymeric materials.[1]

Q5: How does the 2-methoxy-ethyl group influence the compound's reactivity compared to other nitrogen mustards like mechlorethamine?

A5: The 2-methoxy-ethyl group has an electron-withdrawing inductive effect, which slightly reduces the electron density on the nitrogen atom. This makes the nitrogen less nucleophilic compared to the methyl group in mechlorethamine. Consequently, the rate of aziridinium ion formation for this compound may be slightly slower, potentially offering a wider experimental window before significant degradation occurs.

Q6: What are the ideal storage conditions for this compound?

A6: The solid hydrochloride salt should be stored in a tightly sealed container, in a desiccator, under an inert atmosphere, and at a low temperature (2-8°C) to protect it from moisture and heat.[3] Solutions should be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be kept at -20°C or lower in an acidic buffer or an anhydrous aprotic solvent.[2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments and provides actionable solutions.

| Issue | Probable Cause | Recommended Solution | Scientific Rationale |

| Low yield of desired product | Intramolecular cyclization followed by side reactions. | Maintain acidic conditions (pH 2-3) during aqueous workups. Perform reactions at low temperatures (0-25°C). | Protonation of the amine nitrogen reduces its nucleophilicity, slowing down the formation of the reactive aziridinium ion.[1] Lower temperatures decrease the rate of all reactions, including degradation pathways. |

| Presence of hydroxyethyl byproducts | Hydrolysis of the chloroethyl groups. | Use anhydrous aprotic solvents (e.g., dichloromethane, acetonitrile). Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). Minimize contact with water during workup. | The absence of water, a nucleophile, prevents the hydrolysis of the chloroethyl groups and the aziridinium intermediate.[4] |